molecular formula C17H14ClN3O B13824247 2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide

2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide

Cat. No.: B13824247
M. Wt: 311.8 g/mol
InChI Key: SZZMEWQFLOJJJL-VXLYETTFSA-N
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Description

2-chloro-N’-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are widely used in various fields of chemistry due to their versatile reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 2-methylindole-3-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like glacial acetic acid. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-chloro-N’-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N’-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N’-[(E)-(2-furylmethylidene)]benzohydrazide
  • 2-chloro-N’-[(E)-(2-methoxy-1-naphthyl)methylidene]benzohydrazide
  • N’-benzylidene-2-hydroxymethylbenzohydrazide

Uniqueness

2-chloro-N’-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide is unique due to the presence of the indole moiety, which imparts specific biological activities and reactivity patterns. This distinguishes it from other hydrazones that may lack the indole structure or have different substituents.

Properties

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

2-chloro-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C17H14ClN3O/c1-11-14(12-6-3-5-9-16(12)20-11)10-19-21-17(22)13-7-2-4-8-15(13)18/h2-10,20H,1H3,(H,21,22)/b19-10+

InChI Key

SZZMEWQFLOJJJL-VXLYETTFSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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